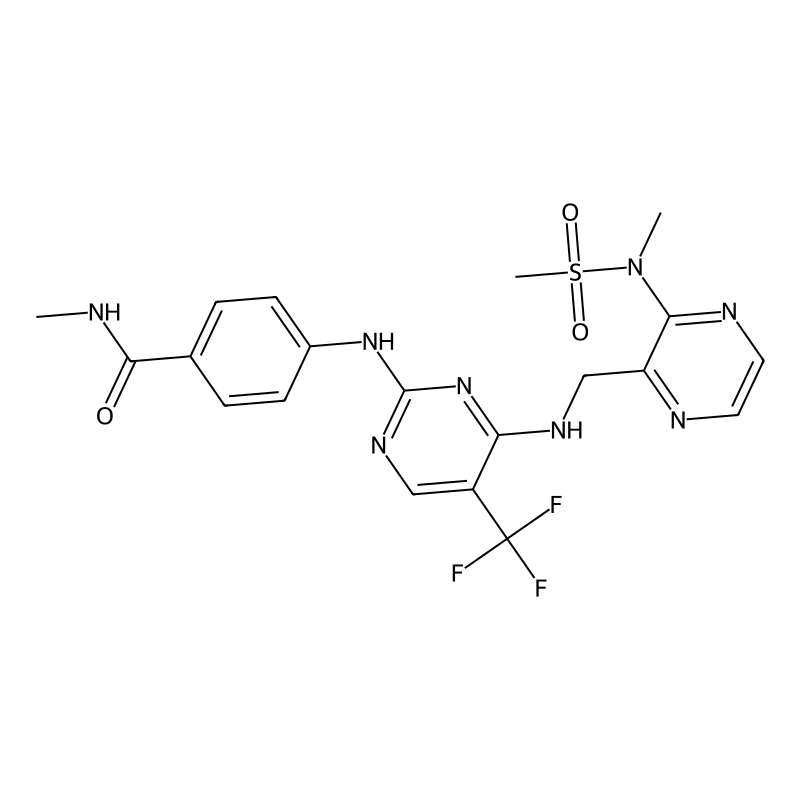Defactinib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Defactinib, also known as VS-6063, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action involves inhibiting a protein called focal adhesion kinase (FAK). FAK plays a crucial role in cell signaling pathways that contribute to tumor growth, invasion, and resistance to therapy [].
Targeting FAK for Cancer Treatment
Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that acts as a signaling molecule within cells. It helps regulate cell adhesion, migration, proliferation, and survival. In cancer cells, FAK activity is often increased, promoting tumor progression and metastasis []. Defactinib, by inhibiting FAK, disrupts these signaling pathways, potentially leading to:
- Reduced tumor cell growth and proliferation
- Decreased cell migration and invasion
- Increased sensitivity of cancer cells to other therapies
This makes Defactinib a promising candidate for cancer treatment, either alone or in combination with other drugs.
Areas of Ongoing Research
Defactinib is currently being evaluated in clinical trials for several types of cancer, including:
- Mesothelioma: Early-stage clinical trials have shown promising results for Defactinib in combination with chemotherapy for mesothelioma, a cancer of the lining of the lungs, abdomen, or heart [].
- Non-small cell lung cancer (NSCLC): Studies are investigating the effectiveness of Defactinib combined with immunotherapy for NSCLC [].
- Other cancers: Research is also ongoing to explore the potential of Defactinib for breast cancer, pancreatic cancer, and other malignancies.
Defactinib is a selective, orally bioavailable small-molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in various oncogenic pathways. Its chemical structure is defined by the formula and has a molecular weight of approximately 510.5 g/mol. The compound is also known by several synonyms, including PF-04554878 and VS-6063, and has the CAS number 1073154-85-4 .
Defactinib acts by inhibiting FAK, a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cancer progression []. By blocking FAK, Defactinib disrupts these pathways, potentially leading to the inhibition of tumor cell migration, proliferation, and survival [].
- FAK Activation: Normally, FAK is activated by binding to integrins in the extracellular matrix [].
- Downstream Signaling: Activated FAK triggers several signaling pathways, including RAS/MEK/ERK and PI3K/Akt, promoting cell growth and survival [].
- Defactinib Inhibition: Defactinib binds to FAK, preventing its activation and subsequent downstream signaling, ultimately hindering cancer cell proliferation and survival [].
Note
This is a simplified explanation, and the actual mechanism of action is likely more complex.
- Targeted Toxicity: FAK inhibition could have unintended consequences on healthy cells that rely on normal FAK function.
- Off-target Effects: The drug might interact with other proteins besides FAK, leading to unforeseen side effects.
- Formation of Pyrazine Derivative:
- Synthesis starts with the preparation of a pyrazine derivative that serves as a core structure.
- Introduction of Functional Groups:
- Subsequent reactions introduce necessary functional groups such as methylsulfonyl and trifluoromethyl moieties.
- Final Coupling Reaction:
- The final step typically involves coupling the modified pyrazine with a benzamide derivative to yield Defactinib.
This multi-step synthetic route highlights the complexity involved in producing this compound .
Defactinib exhibits significant anti-tumor activity both in vitro and in vivo. It has shown efficacy in sensitizing various cancer cell lines to chemotherapy agents, particularly in ovarian cancer models. For example, in studies involving taxane-sensitive and taxane-resistant ovarian cancer cell lines, Defactinib significantly inhibited phosphorylated FAK expression in a dose-dependent manner .
Furthermore, combination therapies with Defactinib and Paclitaxel have demonstrated enhanced anti-tumor effects, resulting in substantial reductions in tumor weight in animal models .
Defactinib's primary application lies in oncology, particularly for treating solid tumors where FAK is overexpressed. Clinical trials have investigated its use against malignant pleural mesothelioma and other cancers characterized by increased FAK activity. Its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutics positions it as a promising candidate for combination therapies .
Defactinib has been shown to interact with several biological targets beyond FAK, influencing various signaling pathways:
- Integrins: By inhibiting FAK, Defactinib disrupts integrin-mediated signaling.
- Phosphatidylinositol 3-kinase/AKT Pathway: It promotes activation of this pathway, which is crucial for cell survival and proliferation.
- MAPK Signaling Cascade: Defactinib also activates MAPK pathways, which are important for cellular responses to growth factors .
These interactions underscore its potential therapeutic benefits in modulating complex signaling networks involved in cancer progression.
Defactinib shares structural and functional similarities with several other compounds that target focal adhesion kinase or related pathways. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| PF-562271 | Focal Adhesion Kinase Inhibitor | Selective for FAK; used in preclinical studies |
| VS-4718 | Dual Inhibitor of FAK and Pyk2 | Broader target range; potential for enhanced efficacy |
| TAE226 | Inhibits FAK | Earlier development stage; less selective than Defactinib |
| GSK2256098 | FAK Inhibitor | Focused on anti-cancer activity but different structural features |
Defactinib stands out due to its oral bioavailability and selectivity for FAK over other kinases, which may reduce potential side effects associated with broader inhibitors .
Summary of Section 3 Findings
- Defactinib is a moderately lipophilic weak base; unionised species dominate above pH 4, explaining the compound’s low intrinsic aqueous solubility yet good membrane permeability.
- DSC–TGA measurements show thermal robustness in the solid state, with decomposition—not classical melting—commencing above approximately 180–200 °C; hydrolytic degradation is slow under physiological conditions.
- A definitive spectroscopic profile (HR-MS, IR, full NMR assignment) enables unambiguous compound identification and batch-to-batch comparability, supporting stringent quality-control for both research and pharmaceutical use.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Pharmacology
KEGG Target based Classification of Drugs
Non-receptor tyrosine kinases
FAK family
PTK2B [HSA:2185] [KO:K05871]








